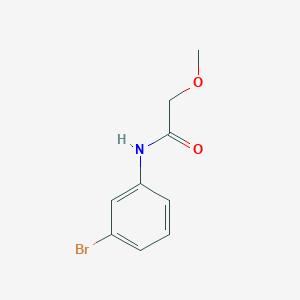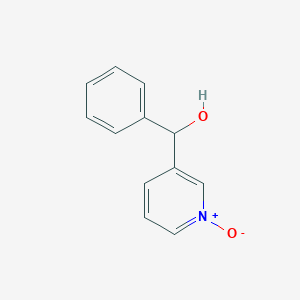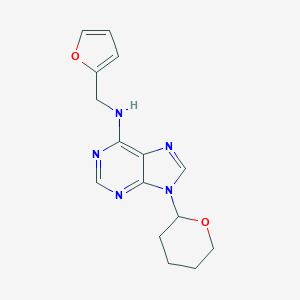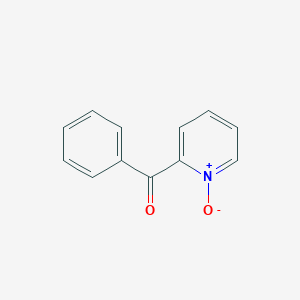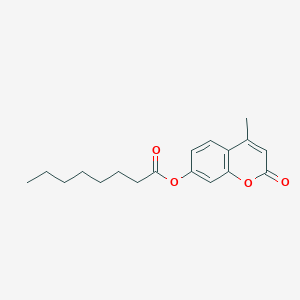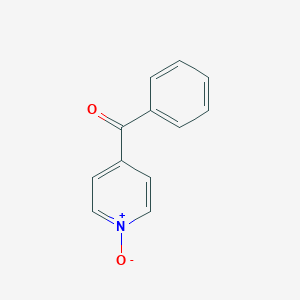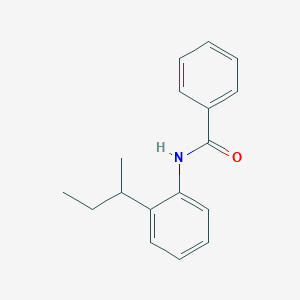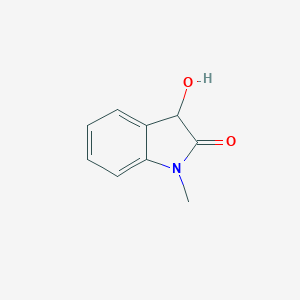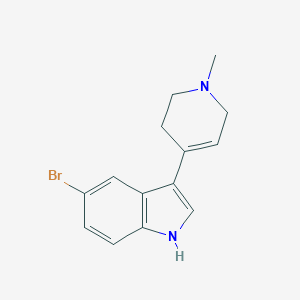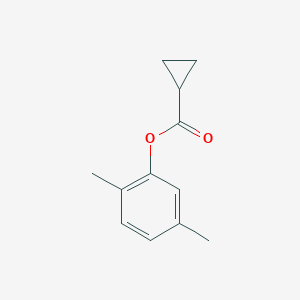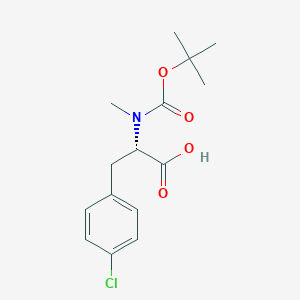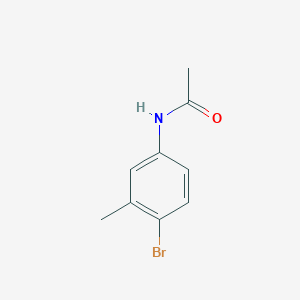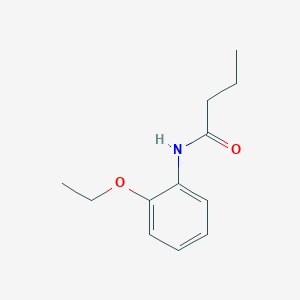
N-(2-ethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)butanamide, also known as NEB, is a synthetic compound that has gained attention in scientific research for its potential therapeutic effects. NEB belongs to the class of compounds called amides, which are derived from carboxylic acids and amines. NEB has been studied for its ability to modulate the activity of certain receptors in the brain, leading to potential benefits for conditions such as pain, anxiety, and addiction.
Mécanisme D'action
N-(2-ethoxyphenyl)butanamide's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist such as morphine. N-(2-ethoxyphenyl)butanamide may also interact with other receptors in the brain, such as the serotonin and dopamine receptors, which could contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
N-(2-ethoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on pain, anxiety, and addiction, N-(2-ethoxyphenyl)butanamide has been shown to reduce inflammation and oxidative stress, which could have implications for conditions such as arthritis and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethoxyphenyl)butanamide as a research tool is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
Orientations Futures
There are several potential future directions for research on N-(2-ethoxyphenyl)butanamide. One area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Another area of research could focus on N-(2-ethoxyphenyl)butanamide's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)butanamide in humans, as well as its potential for addiction and abuse.
Méthodes De Synthèse
N-(2-ethoxyphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)butanamide has been studied extensively in the field of neuroscience for its potential therapeutic effects. One area of research has focused on N-(2-ethoxyphenyl)butanamide's ability to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain. Studies have shown that N-(2-ethoxyphenyl)butanamide can reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever.
In addition to its potential as a pain reliever, N-(2-ethoxyphenyl)butanamide has also been studied for its effects on anxiety and addiction. Animal studies have shown that N-(2-ethoxyphenyl)butanamide can reduce anxiety-like behavior and decrease the reinforcing effects of drugs of abuse such as cocaine and morphine.
Propriétés
Numéro CAS |
21118-79-6 |
|---|---|
Nom du produit |
N-(2-ethoxyphenyl)butanamide |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-7-12(14)13-10-8-5-6-9-11(10)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
Clé InChI |
WDQZWPHVBSJGPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OCC |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



